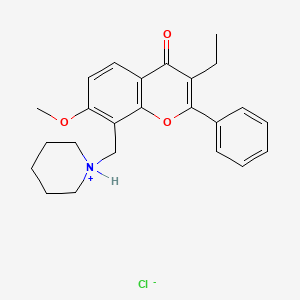
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The incorporation of a piperidine moiety into the flavone structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-hydroxydihydrochalcones and piperidine derivatives.
Cyclization: The key step involves the cyclization of 2’-hydroxydihydrochalcones to form the flavone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The flavone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include palladium (II) catalysts and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents like piperidine and appropriate solvents (e.g., ethanol, methanol).
Major Products
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanone derivatives.
Substitution: Piperidinomethyl-substituted flavones.
Aplicaciones Científicas De Investigación
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride involves:
Comparación Con Compuestos Similares
Similar Compounds
Flavones: Such as apigenin, luteolin, and baicalein.
Flavanones: Such as naringenin and hesperetin.
Aurones: Such as sulfuretin and aureusidin.
Uniqueness
3-Ethyl-7-methoxy-8-(piperidinomethyl)flavone hydrochloride is unique due to the presence of the piperidinomethyl group, which enhances its pharmacological properties compared to other flavonoids .
Propiedades
Número CAS |
67272-18-8 |
|---|---|
Fórmula molecular |
C24H28ClNO3 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
3-ethyl-7-methoxy-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-3-18-22(26)19-12-13-21(27-2)20(16-25-14-8-5-9-15-25)24(19)28-23(18)17-10-6-4-7-11-17;/h4,6-7,10-13H,3,5,8-9,14-16H2,1-2H3;1H |
Clave InChI |
RTMDJQDYNKVXSP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















